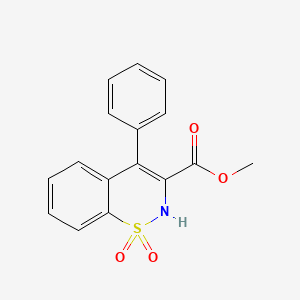

methyl 1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate is a compound that belongs to the class of organic compounds known as benzylethers . It is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .

Synthesis Analysis

The synthesis of this compound and its analogs has been performed with tris (hydroxymethyl)aminomethane . It was found that the available alkyl-2- (2-alkoxycarbonylphenylsulfamoyl) acetates required powerful bases, e.g., sodium alcoholates, for successful closure of into the corresponding 2,1-benzothiazines .Molecular Structure Analysis

The molecular structure of the compound was studied using PMR spectroscopy and x-ray crystal structure analysis . The 1-N-phenyl substituent was situated in solution at an angle of 60° to the plane formed by the aminophenylcarbinol fragment of the 2,1-benzothiazine whereas this angle increased to 80° in the crystal because of packing effects .Chemical Reactions Analysis

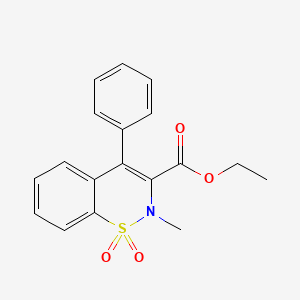

Methyl-4-hydroxy-1-phenyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate was found to undergo transesterification even during crystallization from EtOH to convert into the corresponding ethyl ester . This transformation for the latter became possible unexpectedly easily during ordinary crystallization from alcohol without a catalyst .科学研究应用

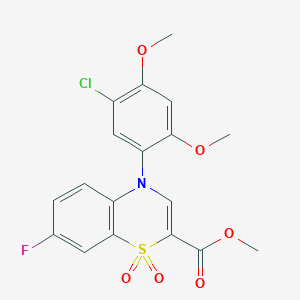

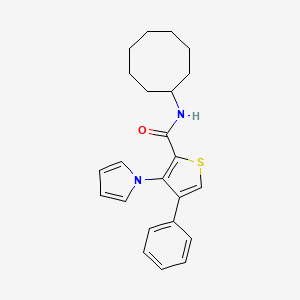

Methyl 1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds such as quinoxalines, quinolines, and thiazolidinones. It has also been used as a catalyst in the synthesis of polymers, as well as for the synthesis of pharmaceuticals, agrochemicals, and other compounds.

作用机制

Target of Action

Compounds with a similar benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer effects, and modulation of katp channels and ampa receptors .

Mode of Action

It’s worth noting that the functional groups attached to the benzothiadiazine-1,1-dioxide ring structure, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are known to contribute to the activity of these types of compounds .

实验室实验的优点和局限性

Methyl 1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable. It is also non-toxic and has a wide range of applications in the field of organic chemistry. However, it is important to note that this compound is not soluble in water, so it must be used in an inert atmosphere such as nitrogen gas.

未来方向

Methyl 1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate has a number of potential future applications. It could be used in the synthesis of other organic compounds, such as quinoxalines, quinolines, and thiazolidinones. It could also be used as a catalyst in the synthesis of polymers, as well as for the synthesis of pharmaceuticals, agrochemicals, and other compounds. Additionally, it could be further studied for its biochemical and physiological effects, such as its anti-inflammatory and antioxidant properties. Finally, it could be used as a reagent in the synthesis of other compounds, such as amino acids and peptides.

合成方法

Methyl 1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate can be synthesized from 4-chlorobenzonitrile and 2-amino-3-methylthiophene in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen gas, and the temperature is kept at 70°C. The reaction is complete in about 4 hours and yields a product with a purity of 97%.

属性

IUPAC Name |

methyl 1,1-dioxo-4-phenyl-2H-1λ6,2-benzothiazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S/c1-21-16(18)15-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)22(19,20)17-15/h2-10,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMVRMIKCIACQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[methyl(3-methylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B6483535.png)

![ethyl 2-(2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6483549.png)

![N-(2,5-dimethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6483555.png)

![2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6483561.png)

![N-(4-acetamidophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6483562.png)

![3-(2,4-dimethoxyphenyl)-4,6-dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B6483580.png)

![methyl 7-fluoro-1,1-dioxo-4-[4-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carboxylate](/img/structure/B6483588.png)

![methyl 4-[4-(dimethylamino)phenyl]-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate](/img/structure/B6483592.png)

![N-[3-(methylsulfanyl)phenyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B6483614.png)

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B6483643.png)

![2-(3,4-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B6483649.png)